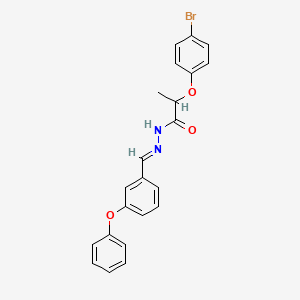
2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide
説明
2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide, also known as BPPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and neuroprotective activities, which makes it a potential candidate for the treatment of neurodegenerative diseases. 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has also been shown to have antitubercular, antifungal, and antiviral activities, which makes it a potential candidate for the treatment of infectious diseases. In addition, 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has been shown to have anticancer activity, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide is relatively easy to synthesize and purify. However, one of the limitations of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood. In addition, 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has not been extensively studied in vivo, which makes it difficult to assess its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide. One of the future directions is to further elucidate its mechanism of action. Another future direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide in vivo. In addition, future research could focus on developing analogs of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide with improved biological activities and reduced toxicity. Finally, future research could focus on evaluating the potential therapeutic applications of 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide in various disease models.
科学的研究の応用
2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitubercular, antifungal, and antiviral activities. 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has also been shown to have potential as a COX-2 inhibitor, which makes it a promising candidate for the treatment of inflammation-related diseases. In addition, 2-(4-bromophenoxy)-N'-(3-phenoxybenzylidene)propanohydrazide has been shown to have antioxidant and neuroprotective activities, which makes it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-16(27-20-12-10-18(23)11-13-20)22(26)25-24-15-17-6-5-9-21(14-17)28-19-7-3-2-4-8-19/h2-16H,1H3,(H,25,26)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFGCUHYXUNAD-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(methylthio)benzylidene]nicotinohydrazide](/img/structure/B3864158.png)
![N-(4-methoxyphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3864162.png)
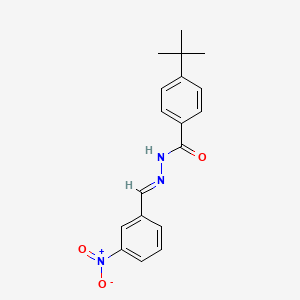

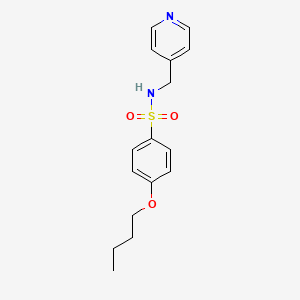
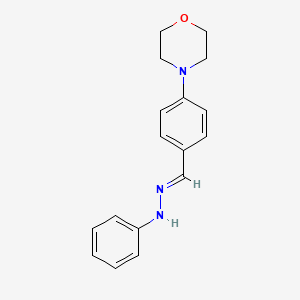
![1-(2-furyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B3864185.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864198.png)
![5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
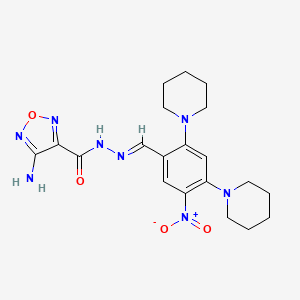


![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B3864240.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)